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Cat. No.: B3030166 Get Quote

An In-depth Technical Guide to the Theoretical Properties of 6-Bromothiazolo[5,4-b]pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract
6-Bromothiazolo[5,4-b]pyrazine is a halogenated heterocyclic compound featuring a fused

thiazole and pyrazine ring system. This scaffold is of significant interest in medicinal chemistry

and materials science due to its unique electronic properties and versatile chemical reactivity.

The electron-deficient nature of the pyrazine ring, combined with the functionalities of the fused

thiazole and the reactive bromine substituent, makes it a valuable building block for the

synthesis of complex molecular architectures. This guide provides a comprehensive overview

of its theoretical properties, including its molecular structure, electronic profile, predicted

spectroscopic characteristics, and reactivity. Furthermore, it outlines a plausible synthetic route,

discusses its potential applications as a pharmacophore, and provides essential safety and

handling information.

Molecular Structure and Physicochemical
Properties
The core of 6-Bromothiazolo[5,4-b]pyrazine is a planar, bicyclic aromatic system. The fusion

of the five-membered thiazole ring with the six-membered pyrazine ring creates a rigid structure

with delocalized π-electrons. The pyrazine moiety, with its two nitrogen atoms at positions 1
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and 4 relative to each other, acts as a π-deficient system, withdrawing electron density from the

fused ring. The bromine atom at position 6 further modulates the electronic landscape of the

molecule.

Core Structural and Physicochemical Data
A summary of the key computed and experimentally observed properties for 6-
Bromothiazolo[5,4-b]pyrazine is presented in Table 1.

Property Value Reference(s)

CAS Number 87444-40-4 [1]

Molecular Formula C₅H₂BrN₃S

Molecular Weight 216.06 g/mol

Melting Point 151 °C

Boiling Point (Est.) 286.6 °C at 760 mmHg

Density (Est.) 1.984 g/cm³

XLogP3 (Computed) 1.9

Topological Polar Surface Area 66.9 Å²

Hydrogen Bond Acceptor

Count
4

Appearance Solid [2]

Electronic Properties and Computational Analysis
The theoretical properties of 6-Bromothiazolo[5,4-b]pyrazine are dictated by the interplay of

its constituent rings and the bromine substituent. The pyrazine ring is inherently electron-

withdrawing, which lowers the energy of the molecular orbitals, particularly the Lowest

Unoccupied Molecular Orbital (LUMO).[3] This π-deficiency makes the ring system susceptible

to nucleophilic attack under certain conditions and influences its reactivity in transition metal-

catalyzed cross-coupling reactions.
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Frontier Molecular Orbitals (FMOs)
Based on Density Functional Theory (DFT) studies of analogous pyrazine-thiazole systems, the

following can be inferred about the electronic structure of 6-Bromothiazolo[5,4-b]pyrazine[4]

[5]:

HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to be distributed

across the fused ring system, with significant contributions from the sulfur atom in the

thiazole ring.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be delocalized

over the π-deficient pyrazine ring and the C=N bond of the thiazole.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical

parameter for determining the molecule's electronic absorption properties and kinetic

stability. Fused aromatic systems like this typically have HOMO-LUMO gaps that correspond

to absorption in the UV-visible region. The electron-deficient nature of the pyrazine core

suggests a relatively low-lying LUMO, potentially leading to a smaller energy gap compared

to more electron-rich heterocycles.[6]

The bromine atom, through inductive effects (-I), further withdraws electron density, while its

lone pairs can participate in resonance (+M). This complex electronic contribution influences

the molecule's dipole moment and reactivity.

Predicted Spectroscopic Profile
While specific experimental spectra for this exact compound are not widely published, a

theoretical profile can be reliably predicted based on the analysis of its structural components

and data from similar compounds.[7]

¹H NMR Spectroscopy
The molecule contains two aromatic protons.

H at C2 (thiazole ring): This proton is in a five-membered heterocyclic ring adjacent to a

sulfur and a nitrogen atom. Its chemical shift is expected to be significantly downfield, likely

in the range of δ 8.5-9.0 ppm.
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H at C5 (pyrazine ring): This proton is on the electron-deficient pyrazine ring. Its resonance is

also expected to be downfield, likely in the range of δ 8.8-9.2 ppm.

¹³C NMR Spectroscopy
The molecule has five unique carbon atoms.

C2 and C3a (thiazole ring): The carbon bearing the proton (C2) and the bridgehead carbon

(C3a) will have distinct chemical shifts. C2 is expected around δ 150-155 ppm.

C5, C6, and C7a (pyrazine ring): The carbons of the pyrazine ring are in an electron-poor

environment. The carbon bearing the bromine (C6) will be shielded relative to the others but

its signal will be influenced by the heavy atom effect. Predicted shifts are approximately: C5

(δ 140-145 ppm), C6 (δ 130-135 ppm), and the bridgehead C7a (δ 150-155 ppm).

Mass Spectrometry
The mass spectrum under electron impact (EI-MS) would be expected to show a prominent

molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in

an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet (M⁺ and

M+2) of nearly equal intensity at m/z 215 and 217.

Synthesis and Reactivity
A definitive, published synthesis for 6-Bromothiazolo[5,4-b]pyrazine is not readily available.

However, a plausible and chemically sound synthetic route can be proposed based on

established methods for constructing fused thiazole rings.

Proposed Synthetic Pathway
The most logical approach involves the cyclization of a suitable ortho-diaminopyrazine

precursor. The commercially available 2,3-Diamino-5-bromopyrazine serves as an ideal starting

material.[2] The thiazole ring can be formed by reacting this diamine with a reagent that

provides the C-S unit, such as sulfur monochloride (S₂Cl₂), a reagent known for its utility in

synthesizing fused 1,2,5-thiadiazoles from vicinal diamines.
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Starting MaterialReagents Product

2,3-Diamino-5-bromopyrazine 6-Bromothiazolo[5,4-b]pyrazineCyclizationSulfur Monochloride (S₂Cl₂) 
 Pyridine (base) 

 Acetonitrile (solvent)

Click to download full resolution via product page

Proposed synthesis of 6-Bromothiazolo[5,4-b]pyrazine.

Experimental Protocol (Proposed):

To a stirred solution of 2,3-Diamino-5-bromopyrazine (1.0 eq) in anhydrous acetonitrile, add

pyridine (2.0-3.0 eq) as a base under an inert atmosphere (N₂ or Ar).

Cool the mixture in an ice bath (0 °C).

Slowly add a solution of sulfur monochloride (S₂Cl₂) (1.1 eq) in anhydrous acetonitrile

dropwise over 30 minutes.

After the addition is complete, allow the reaction to warm to room temperature and stir for

12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by carefully adding water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the target

compound.

Chemical Reactivity
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The reactivity of 6-Bromothiazolo[5,4-b]pyrazine is dominated by the bromine substituent,

which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Cross-Coupling: The C-Br bond at position 6 is highly susceptible to palladium-

catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables

the introduction of a wide variety of aryl or heteroaryl substituents, making it a cornerstone for

generating libraries of derivatives for drug discovery. The reaction proceeds via a well-

established catalytic cycle involving oxidative addition, transmetalation, and reductive

elimination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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